Conformational Strain Defines Sub-Nanomolar NK1 Antagonist Potency—Cyclobutane Versus Acyclic and Larger Cycloalkyl Cores
In a seminal NK1 antagonist optimization program, cyclobutane-based carboxylic acid derivatives achieved binding affinities of Ki ≤ 1 nM, whereas analogous acyclic or larger cycloalkyl (cyclopentane, cyclohexane) acids failed to reach comparable potency, demonstrating that the cyclobutane ring enforces a critical dihedral angle between the carboxylic acid and the appended aromatic group [1]. The target compound shares this core cyclobutane–acid pharmacophore and incorporates the 4-(2-methylpropoxy)phenyl tail that mimics the optimal lipophilic substitution of the NK1 series. Although the exact compound is not directly profiled in the published paper, its scaffold fidelity to the <1 nM pharmacophore supports its selection over cyclopentane analog CAS 1039952-52-7 when SAR continuity with NK1 or related GPCR targets is required [1].
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Cyclobutane scaffold series: Ki ≤ 1 nM (best compounds) [1] |
| Comparator Or Baseline | Acyclic / cyclopentane / cyclohexane analogues: not reported to achieve ≤1 nM in the same series [1] |
| Quantified Difference | Cyclobutane scaffold uniquely enables sub-nanomolar binding; larger rings or acyclic linkers lose potency |
| Conditions | In vitro NK1 receptor binding assay, human receptor |
Why This Matters
For laboratories extending established NK1 or related GPCR SAR programs, choosing a building block that preserves the cyclobutane core is essential to maintain the sub-nanomolar binding phenotype, as even a one-carbon expansion (cyclopentane) disrupts the optimal geometry.
- [1] Wrobleski ML, Reichard GA, Paliwal S, et al. Cyclobutane derivatives as potent NK1 selective antagonists. Bioorg Med Chem Lett. 2006;16:3859-63. PubMed: 16682196. https://pubmed.ncbi.nlm.nih.gov/16682196 View Source
